molecular formula C4H10O2S2 B12295534 (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6

Cat. No.: B12295534
M. Wt: 160.3 g/mol
InChI Key: VHJLVAABSRFDPM-XBWBKPPLSA-N
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Description

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is a deuterated form of 1,4-dithiothreitol, a compound widely used in biochemistry and molecular biology. This compound is known for its reducing properties, which make it valuable in various biochemical applications, particularly in the reduction of disulfide bonds in proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves the deuteration of 1,4-dithiothreitol. The process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high purity and consistency of the product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form a disulfide bond.

    Reduction: It is primarily used as a reducing agent to break disulfide bonds in proteins.

    Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.

Major Products

The major products formed from reactions involving this compound include reduced proteins and oxidized forms of the compound itself. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and properties.

Scientific Research Applications

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of protein folding and structure by reducing disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications in diseases involving oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and other chemical products where reduction reactions are required.

Mechanism of Action

The mechanism of action of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves its ability to donate electrons, thereby reducing disulfide bonds in proteins. This reduction process leads to the cleavage of the disulfide bond, resulting in the formation of two thiol groups. The compound’s molecular targets include proteins with disulfide bonds, and the pathways involved are primarily related to redox reactions.

Comparison with Similar Compounds

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 can be compared with other reducing agents such as:

    1,4-Dithiothreitol: The non-deuterated form, which has similar reducing properties but lacks the deuterium atoms.

    2-Mercaptoethanol: Another reducing agent used in biochemistry, but with different chemical properties and applications.

    Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and less odorous than 1,4-dithiothreitol.

The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical techniques, such as NMR spectroscopy, by reducing background noise and improving signal clarity.

Properties

Molecular Formula

C4H10O2S2

Molecular Weight

160.3 g/mol

IUPAC Name

(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D

InChI Key

VHJLVAABSRFDPM-XBWBKPPLSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O

Canonical SMILES

C(C(C(CS)O)O)S

Origin of Product

United States

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